3-Chloropropyl(dimethoxymethyl)silane
Overview
Description
3-Chloropropyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C6H15ClO2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silane coupling agents . This compound is known for its reactivity and versatility in chemical processes, making it valuable in multiple industrial applications.
Preparation Methods
3-Chloropropyl(dimethoxymethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloropropyl(dimethoxymethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amino or alkoxy groups, using appropriate reagents.
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation Reactions: It can undergo condensation with other silanes or silanols to form siloxane bonds, which are crucial in the formation of polysiloxanes.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloropropyl(dimethoxymethyl)silane involves its ability to form strong chemical bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface treatments and adhesion processes . The molecular targets and pathways involved include the formation of covalent bonds with surface hydroxyl groups, leading to enhanced adhesion and durability of coatings and adhesives.
Comparison with Similar Compounds
3-Chloropropyl(dimethoxymethyl)silane can be compared with other similar compounds, such as:
3-Mercaptopropyl(dimethoxymethyl)silane: This compound contains a mercapto group instead of a chloro group, which imparts different reactivity and applications.
3-Methacryloxypropyl(dimethoxymethyl)silane: This compound has a methacryloxy group, making it suitable for use in polymerization reactions and the production of functionalized polymers.
(N,N-dimethyl-3-aminopropyl)(dimethoxymethyl)silane: This compound contains an amino group, which is useful in the synthesis of amine-functionalized silanes and their applications in surface modification.
The uniqueness of this compound lies in its chloro group, which provides specific reactivity for substitution reactions and its utility in the synthesis of various silane coupling agents.
Properties
IUPAC Name |
3-chloropropyl(dimethoxymethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGFWKUXADMBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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